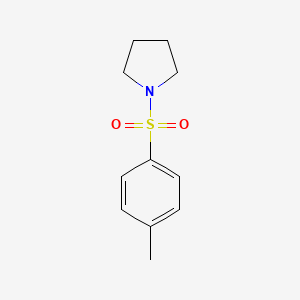

1-Tosylpyrrolidine

Vue d'ensemble

Description

1-Tosylpyrrolidine, also known as N-Tosylpyrrolidine, is an organic compound with the molecular formula C11H15NO2S. It is a derivative of pyrrolidine, where a tosyl group (p-toluenesulfonyl) is attached to the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals .

Applications De Recherche Scientifique

1-Tosylpyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals, polymers, and specialty materials

Analyse Biochimique

Biochemical Properties

1-[(4-Methylphenyl)sulfonyl]pyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of drugs. The compound can act as an inhibitor or activator of these enzymes, thereby influencing the metabolic pathways of other substances. Additionally, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine has been shown to interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound also affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function. Studies have shown that 1-[(4-Methylphenyl)sulfonyl]pyrrolidine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. The compound also affects gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can be toxic and induce adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

1-[(4-Methylphenyl)sulfonyl]pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of organic substances. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. These localization patterns are essential for the compound’s role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Tosylpyrrolidine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

Pyrrolidine+p-Toluenesulfonyl chloride→this compound+HCl

Another method involves the use of tosyl azide and pyrrolidine in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides high yields of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale synthesis of this compound with consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1-Tosylpyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of primary amines

Mécanisme D'action

The mechanism of action of 1-Tosylpyrrolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the pyrrolidine ring, allowing it to participate in a wide range of transformations. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Tosylpyrrolidin-2-one: Similar structure but with a carbonyl group at the 2-position.

N-Tosylpiperidine: A six-membered ring analog with similar reactivity.

N-Tosylazetidine: A four-membered ring analog with distinct chemical properties.

Uniqueness

1-Tosylpyrrolidine is unique due to its five-membered ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic compounds and as a chiral auxiliary in asymmetric synthesis .

Activité Biologique

1-Tosylpyrrolidine, also known as 1-[(4-Methylphenyl)sulfonyl]pyrrolidine, is a compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in medicine and research.

This compound plays a significant role in various biochemical reactions, particularly in the modulation of enzyme activity. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This compound can act as both an inhibitor and an activator of these enzymes, influencing the metabolic pathways of other substances.

Cellular Effects

The compound affects cellular functions by modulating signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Research indicates that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it interacts with DNA-binding proteins and transcription factors, leading to changes in gene expression involved in cell cycle regulation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models. Low doses can enhance metabolic activity and promote cell survival, while high doses may induce toxicity, including liver damage and oxidative stress. These findings highlight the importance of dosage in determining the compound's effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, affecting metabolic flux and leading to changes in metabolite levels. The compound also influences the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

Within cells, this compound is transported through interactions with transporters and binding proteins. Its distribution is influenced by factors such as lipophilicity and affinity for binding proteins, which facilitate its localization to specific cellular compartments where it can exert its effects.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It may be directed to organelles such as mitochondria or the nucleus, influencing processes like energy metabolism or gene expression.

Research Applications

This compound has various applications in scientific research:

- Chemistry : Used as a building block in synthesizing complex organic molecules.

- Biology : Employed to study enzyme mechanisms and biological pathways.

- Medicine : Serves as an intermediate in synthesizing drugs, including antiviral and anticancer agents.

- Industry : Utilized in producing fine chemicals and specialty materials.

Case Studies

Recent studies have explored the antimalarial properties of derivatives related to this compound. For example, sulphonamide-pyrolidine carboxamide derivatives exhibited significant antiplasmodial activity against Plasmodium falciparum, demonstrating IC50 values ranging from 2.40 to 8.30 μM. These compounds also showed antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Another study focused on the synthesis of new carboxamides bearing quinoline moieties linked to pyrrolidine structures, revealing promising antitrypanosomal activities . These findings suggest potential therapeutic applications for this compound derivatives against various infectious diseases.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQSBXEHQMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982894 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-78-5 | |

| Record name | 6435-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1-Tosylpyrrolidine derivatives?

A1: A frequent starting point for synthesizing diverse this compound derivatives is 4-hydroxy-L-proline. [] This approach involves a multi-step process including N-tosylation with 4-methylphenylsulfonyl chloride, esterification to protect the carboxylic acid group, O-alkylation using silver oxide as a catalyst, and subsequent base hydrolysis to deprotect the carboxylic acid. [] This method allows for the introduction of various substituents at the 4-position of the pyrrolidine ring.

Q2: What interesting structural features are observed in this compound derivatives?

A2: Crystallographic studies of a brominated derivative, 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine, reveal a monoclinic crystal system belonging to the P21/c space group. [] The molecule's structure exhibits an envelope conformation of the pyrrolidine ring, with a significant dihedral angle of 75.5° between the pyrrolidine and benzene rings. [] This structural information offers insights into the conformational preferences and potential reactivity of these compounds.

Q3: Can this compound derivatives be used in palladium-catalyzed reactions?

A3: Yes, this compound derivatives, specifically 1,6-enyne carbonates, can participate in palladium-catalyzed reactions to produce valuable heterocyclic compounds. [] For instance, using palladium iodide as a catalyst enables the synthesis of 3-vinylidene-1-tosylpyridines. [] Alternatively, employing palladium dibenzylideneacetone as the catalyst yields 3-vinylidene-1-tosylpyrrolidines. [] This demonstrates the versatility of these compounds in constructing diverse heterocyclic scaffolds, which are essential building blocks in organic synthesis and medicinal chemistry.

Q4: Are there any iron-catalyzed reactions involving this compound derivatives?

A4: Research indicates that iron(III) can promote the cyclization of specific N-substituted this compound derivatives containing propargyl alcohol moieties. [] This reaction leads to the diastereoselective formation of (Z)-5-(chloro(phenyl)methylene)-6-methyl-3-tosyl-3-azabicyclo[5.1.0]octane derivatives. [] This example highlights the potential of using earth-abundant metal catalysts like iron in conjunction with this compound derivatives to access complex molecular architectures with high stereoselectivity.

Q5: What is the significance of developing new synthetic routes for cis-3,4-diaryl-1-tosylpyrrolidines?

A5: The development of novel synthetic methods for preparing cis-3,4-diaryl-1-tosylpyrrolidines holds particular importance due to the potential biological activity associated with this class of compounds. [] While specific details regarding their biological targets or mechanisms of action are not provided in the cited research, the exploration of new synthetic pathways suggests ongoing efforts to optimize their synthesis and investigate their pharmacological potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.